3-Amino-5,6-dichloro-2-nitrotoluene
Description
3-Amino-5,6-dichloro-2-nitrotoluene (CAS: 131885-31-9) is a polysubstituted aromatic compound with the molecular formula C₇H₅Cl₂N₂O₂. Its structure features a toluene backbone substituted with an amino group (-NH₂) at position 3, nitro (-NO₂) at position 2, and chlorine atoms at positions 5 and 4.
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
4,5-dichloro-3-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-6(9)4(8)2-5(10)7(3)11(12)13/h2H,10H2,1H3 |
InChI Key |
COFYIPIXKADKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 3-amino-5,6-dichloro-2-nitrotoluene and analogous compounds:
Key Observations:
Chlorine vs. Methyl Groups: The dichloro substituents in this compound enhance its electron-withdrawing effects and lipophilicity compared to the dimethyl-substituted analog (C₁₀H₁₀N₃O₂), which may influence environmental persistence or bioaccumulation .
Nitro Group Position: The nitro group at position 2 in the target compound contrasts with its placement at position 6 in 1-(2-amino-6-nitrophenyl)ethanone. This positional difference could alter reactivity, such as electrophilic substitution patterns or metabolic pathways .
Functional Group Diversity: Unlike picloram (a picolinic acid derivative with herbicidal auxin activity), the toluene backbone of this compound lacks a carboxylic acid group, suggesting divergent modes of action in biological systems .
Physicochemical and Toxicological Comparisons
Research Findings:
- Environmental Impact: The dichloro substituents in this compound may increase its environmental persistence compared to methyl- or nitrile-substituted analogs, though degradation studies are lacking .
- Bioactivity: Picloram’s herbicidal activity is linked to its auxin-like effects, while the toluene-based structure of this compound may favor different interactions, such as enzyme inhibition or receptor binding .
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